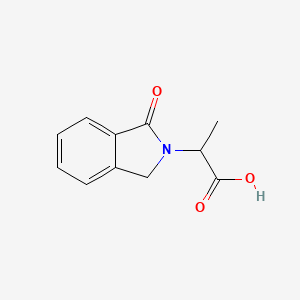

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Vue d'ensemble

Description

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known by its CAS number 67266-14-2, is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is C₁₁H₁₁NO₃, with a molecular weight of approximately 205.21 g/mol. It exhibits a melting point range of 202–204 °C and is classified as an irritant. The compound's structure features a unique isoindole core that contributes to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Melting Point | 202–204 °C |

| CAS Number | 67266-14-2 |

| Hazard Class | Irritant |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been studied for its ability to modulate oxidative stress through the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense mechanisms against oxidative damage .

- Anti-inflammatory Effects : Due to its structural characteristics, this compound may influence inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of isoindole compounds can exhibit anticancer properties by targeting specific integrins involved in tumor progression and metastasis .

The biological activity of this compound primarily involves its interaction with cellular signaling pathways:

- Nrf2 Activation : By inhibiting the Keap1 protein, this compound facilitates the stabilization and activation of Nrf2, leading to the upregulation of antioxidant genes and enzymes that protect cells from oxidative stress .

Case Studies

Several studies have investigated the biological implications of this compound:

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various isoindole derivatives in modulating Nrf2 activity. The results indicated that compounds similar to this compound significantly increased Nrf2 levels in cellular models exposed to oxidative stress .

Anti-inflammatory Research

In a recent investigation into inflammatory diseases, researchers found that isoindole derivatives could inhibit pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications for conditions like rheumatoid arthritis and other inflammatory disorders .

Propriétés

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPWPQBDGZFHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377422 | |

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67266-14-2 | |

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key intermolecular interactions observed for (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid in the solid state?

A1: The crystal structure of (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid reveals a network of intermolecular interactions. These include strong hydrogen bonds such as O(acid)-H...O=C(indole) and O(phenol)-H...O-H(phenol), as well as weaker interactions like C-H...O and C-H...π(arene) []. These interactions contribute significantly to the compound's packing arrangement in the crystal lattice.

Q2: How does the position of the hydroxyl group on the phenyl ring influence the intermolecular interactions in isomers of (2R/2S)‐3‐(hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid?

A2: Comparing the structures of (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid [] and (2R/2S)‐3‐(3‐hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid [] highlights the impact of hydroxyl group position. While both isomers exhibit O-H...O hydrogen bonding, the meta-substituted derivative in the second study shows a distinct Csp3-H...O=C interaction with the carboxylic acid group, absent in the para-substituted isomer. This difference underscores how seemingly minor structural changes can lead to diverse intermolecular interactions and potentially impact physicochemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.